Dihydroxycarbazepine

Overview

Description

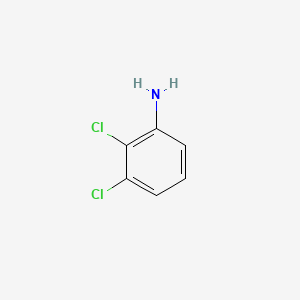

Dihydroxycarbazepine is a dibenzoazepine.

Scientific Research Applications

Epilepsy Treatment : Oxcarbazepine is effective as adjunctive therapy in patients with uncontrolled partial seizures. Dosages ranging from 600 to 2400 mg/d have been studied, with higher doses associated with larger decreases in seizure frequency (Barcs et al., 2000).

Pharmacokinetic Drug Interactions : Carbamazepine, closely related to Dihydroxycarbazepine, is known for its pharmacokinetic drug interactions. These interactions are critical in its efficacy and side-effect profile (Spina et al., 1996).

Environmental Impact : The metabolites of Carbamazepine and Oxcarbazepine, including this compound, are found in wastewater and can affect environmental health. Transformation products formed in wastewater treatment have been identified and studied (Kaiser et al., 2014).

GABAergic Medications for Alcoholism : GABAergic medications like Oxcarbazepine have been evaluated for treating alcoholism. The safety, tolerability, and efficacy of these medications in this context are areas of ongoing research (Johnson et al., 2005).

Therapeutic Drug Monitoring : The feasibility of using saliva concentrations of Monohydroxycarbamazepine, a metabolite of Oxcarbazepine, for therapeutic drug monitoring has been explored. This approach can aid in managing epilepsy treatment (Miles et al., 2004).

Mechanisms of Action : Understanding the mechanisms of action of Carbamazepine and its derivatives, including Oxcarbazepine, is crucial for optimizing their clinical use. These drugs mainly exert their effects by inhibiting sodium channel activity (Ambrósio et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Dihydroxycarbazepine, also known as Cbz-diol, is a metabolite of the antiepileptic drugs carbamazepine and oxcarbazepine . The primary target of Cbz-diol is believed to be the voltage-dependent sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

It is believed to exert its antiepileptic activity by inhibiting the activity of voltage-dependent sodium channels . By blocking these channels, Cbz-diol stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This results in a decrease in the frequency of seizures.

Biochemical Pathways

Cbz-diol is involved in the metabolic pathways of carbamazepine and oxcarbazepine. Carbamazepine is metabolized to Cbz-diol via the formation of carbamazepine-10,11-epoxide, a pharmacologically active compound with anticonvulsant properties . Oxcarbazepine also generates metabolites common to those of carbamazepine, including Cbz-diol .

Pharmacokinetics

The pharmacokinetics of Cbz-diol is closely related to that of its parent drugs, carbamazepine and oxcarbazepine. Oxcarbazepine is rapidly absorbed with a bioavailability of 100% . It undergoes rapid pre-systemic reduction metabolism in the liver to form its active metabolite, 10-hydroxycarbazepine (MHD), which is primarily responsible for the pharmacological effect of the drug . A small proportion of MHD, less than 4% of the parent drug, is oxidized to form Cbz-diol .

Result of Action

The result of Cbz-diol’s action is a reduction in the frequency of seizures in patients with epilepsy. By inhibiting the activity of voltage-dependent sodium channels, it stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This leads to a decrease in neuronal hyperactivity, thereby reducing the occurrence of epileptic seizures.

Action Environment

The action of Cbz-diol can be influenced by various environmental factors. For instance, it has been found in wastewater treatment plants, indicating its persistence in the environment . In a wastewater treatment plant with a 78-day hydraulic retention time, a 73% decrease in carbamazepine concentration was observed . This suggests that the environmental stability and efficacy of Cbz-diol could potentially be influenced by factors such as water treatment processes and environmental persistence.

Biochemical Analysis

Biochemical Properties

Dihydroxycarbazepine plays a significant role in biochemical reactions, particularly in the metabolism of oxcarbazepine. It interacts with various enzymes, including cytosolic reductases such as AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3. These enzymes facilitate the reduction of oxcarbazepine to its active metabolite, 10-monohydroxy oxcarbazepine, which is further metabolized to this compound . The interactions between this compound and these enzymes are crucial for its formation and subsequent biochemical activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons, given its origin as a metabolite of an antiepileptic drug. This compound can modulate ion channels and neurotransmitter release, thereby impacting neuronal excitability and synaptic transmission . Additionally, it may influence the expression of genes involved in neuroprotection and cellular stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits certain enzymes, leading to alterations in cellular signaling pathways. For instance, this compound can inhibit the activity of voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons . This inhibition reduces neuronal excitability, contributing to its antiepileptic effects. Furthermore, this compound may modulate the expression of genes involved in synaptic plasticity and neuroprotection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of ion channels and gene expression . These temporal effects are essential for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively reduce seizure activity without significant adverse effects. At higher doses, this compound can induce toxicity, manifesting as neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed through the reduction of oxcarbazepine by cytosolic reductases. Once formed, this compound can undergo further metabolism, including glucuronidation and oxidation . These metabolic pathways are crucial for its elimination from the body and for maintaining its therapeutic levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as ABCB1, which facilitate its movement across cellular membranes . The distribution of this compound is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier, which is essential for its antiepileptic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm and can accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization is critical for its activity, as it allows this compound to interact with target enzymes and ion channels within these compartments.

Properties

IUPAC Name |

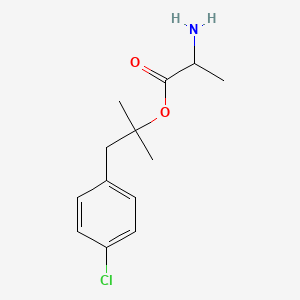

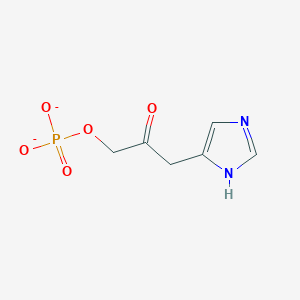

5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQOPPDPVELEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891504 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35079-97-1 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35079-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-10,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)